

Using 8-Chloro-5-methoxy-2-methylquinoline as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 8-Chloro-5-methoxy-2-methylquinoline

CAS No.: 420786-79-4

Cat. No.: B11895146

[Get Quote](#)

An In-Depth Technical Guide to **8-Chloro-5-methoxy-2-methylquinoline** as a Pharmaceutical Intermediate

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] Its rigid structure and versatile substitution patterns allow for precise three-dimensional orientation of functional groups, making it an ideal framework for interacting with biological targets. The discovery of quinine, the archetypal quinoline-based antimalarial, catalyzed centuries of research, leading to a vast library of derivatives with applications as antibacterial, anticancer, anti-inflammatory, and neuroprotective agents.[2]

8-Chloro-5-methoxy-2-methylquinoline is a specialized derivative that serves as a highly valuable intermediate in the synthesis of complex pharmaceutical agents. The specific arrangement of its substituents—a chloro group at position 8, a methoxy group at position 5, and a methyl group at position 2—provides a unique combination of steric and electronic properties. These features enable chemists to perform selective, high-yield transformations to build intricate molecular architectures, making it a key building block in the development of novel therapeutics, particularly in oncology.[3][4]

This guide provides an in-depth overview of the properties, synthesis, and applications of **8-Chloro-5-methoxy-2-methylquinoline** for researchers and scientists in drug development.

Physicochemical Properties and Data

Accurate characterization is the foundation of chemical synthesis. The key properties of **8-Chloro-5-methoxy-2-methylquinoline** are summarized below.

Property	Value	Source
CAS Number	1206-62-8 (for the related 4-ol form)	[5]
Molecular Formula	C ₁₁ H ₁₀ ClNO	Inferred
Molecular Weight	207.66 g/mol	Inferred
Synonym(s)	8-chloro-5-methoxy-2-methyl-4(1H)-quinolinone	[5]
Physical Form	Solid	[5]
Purity	Typically >98%	[5]
Storage	Sealed in a dry, room-temperature environment.	[5]

Note: The provided search results primarily point to the related quinolin-4-ol tautomer (CAS 1206-62-8). The target molecule, **8-Chloro-5-methoxy-2-methylquinoline**, is the aromatic precursor or a close derivative.

General Synthetic Approach: The Conrad-Limpach Synthesis

The synthesis of substituted quinolines can be achieved through several classic named reactions. The Conrad-Limpach synthesis is a highly effective method for producing 4-hydroxyquinolines (quinolin-4-ones), which can then be converted to the 4-chloro analogues and subsequently de-chlorinated if necessary, or used directly. A plausible pathway to the closely related 8-chloro-5-methoxy-2-methylquinolin-4-ol is outlined below.

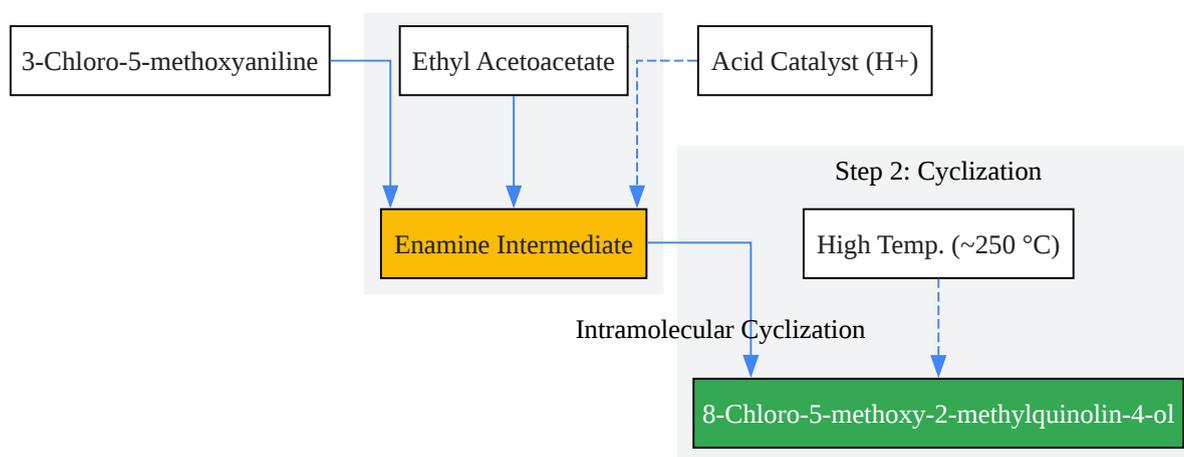
This protocol describes the cyclization of an aniline with a β -ketoester, a foundational reaction in quinoline chemistry.

Protocol 1: Synthesis of 8-Chloro-5-methoxy-2-methylquinolin-4-ol

Causality: This two-step process first forms an enamine intermediate via condensation, which then undergoes a thermal cyclization. The high temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution that closes the pyridine ring.

- Step 1: Condensation
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1 equivalent of 3-chloro-5-methoxyaniline and 1.1 equivalents of ethyl acetoacetate in a suitable solvent such as ethanol.
 - Add a catalytic amount (e.g., 0.1%) of a strong acid like sulfuric acid or p-toluenesulfonic acid to protonate the carbonyl of the ester, activating it for nucleophilic attack by the aniline.
 - Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - Upon completion, allow the reaction to cool to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate.
- Step 2: Thermal Cyclization
 - The crude enamine is added to a high-boiling point, inert solvent such as Dowtherm A or mineral oil.
 - Heat the mixture to approximately 250 °C. This high temperature provides the energy for the intramolecular cyclization reaction.
 - Maintain this temperature for 30-60 minutes. The product will often precipitate from the hot solvent.

- Carefully cool the mixture and dilute with a hydrocarbon solvent like hexanes to fully precipitate the product.
- Collect the solid product by vacuum filtration and wash with hexanes to remove the high-boiling solvent.
- The resulting solid is 8-Chloro-5-methoxy-2-methylquinolin-4-ol, which can be purified further by recrystallization.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 8-Chloro-5-methoxy-2-methylquinolin-4-ol.

Application as a Pharmaceutical Intermediate

The true value of **8-Chloro-5-methoxy-2-methylquinoline** lies in its capacity for controlled, regioselective functionalization. The chloro group at the C8 position is a versatile handle for introducing further complexity, most commonly through cross-coupling reactions.

Derivatives based on this core structure have shown significant promise in cancer therapy. For example, a synthesized derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated potent cytotoxicity against colorectal cancer cell lines by modulating the

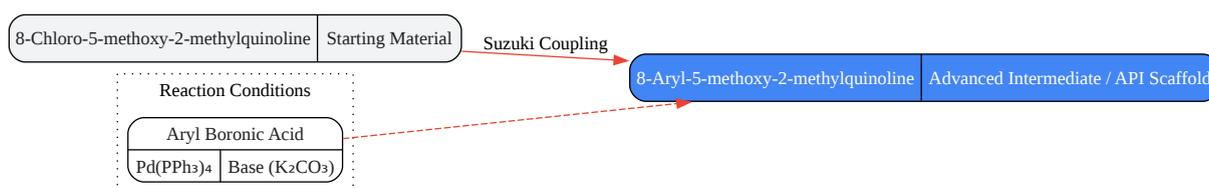
PI3K/AKT/mTOR signaling pathway.[3][4] This highlights the potential of the 8-chloro-5-methoxyquinoline scaffold as a precursor to biologically active molecules.

Protocol 2: General Procedure for Suzuki Cross-Coupling

Causality: The Suzuki reaction is a powerful C-C bond-forming reaction. It relies on a palladium catalyst that undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction, while the base is required to activate the boronic acid for the transmetalation step.

- **Reaction Setup:**
 - To an oven-dried Schlenk flask, add **8-Chloro-5-methoxy-2-methylquinoline** (1 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2-3 eq.).
 - Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the palladium catalyst is oxygen-sensitive.
- **Solvent Addition:**
 - Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water, via syringe. Degassing the solvent (e.g., by sparging with argon) prevents oxidation of the catalyst.
- **Reaction Execution:**
 - Heat the reaction mixture to 80-100 °C with vigorous stirring.
 - Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
- **Workup and Purification:**
 - Cool the reaction to room temperature and dilute with ethyl acetate and water.

- Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 8-aryl-5-methoxy-2-methylquinoline derivative.



[Click to download full resolution via product page](#)

Caption: Role as an intermediate in a Suzuki cross-coupling reaction.

Safety and Handling

Proper handling of chemical intermediates is paramount for laboratory safety. **8-Chloro-5-methoxy-2-methylquinoline** and its derivatives are classified as irritants.[5]

General Precautions:

- Always handle in a well-ventilated area or a chemical fume hood.[6][7]
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8]
- Avoid breathing dust, fumes, or vapors.[7]
- Do not get in eyes, on skin, or on clothing.[6]
- Wash hands thoroughly after handling.[6]

First Aid Measures:

- Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
- Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[6]
- Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
- Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[7]

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Skin Irritation	GHS07	Warning	H315: Causes skin irritation
Eye Irritation	GHS07	Warning	H319: Causes serious eye irritation
Respiratory Irritation	GHS07	Warning	H335: May cause respiratory irritation

Data is for closely related chloro-quinoline structures and should be treated as representative. [5][9]

Conclusion

8-Chloro-5-methoxy-2-methylquinoline is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its carefully arranged functional groups provide a predictable and versatile platform for building molecular complexity. By leveraging established synthetic protocols like the Conrad-Limpach synthesis for its creation and powerful cross-coupling reactions for its elaboration, researchers can efficiently access novel chemical matter. As demonstrated by its utility in synthesizing potent anticancer agents, this intermediate holds significant potential for the development of next-generation therapeutics. Adherence to rigorous safety protocols ensures that its potential can be explored responsibly and effectively.

References

- Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet - 4-Chloro-8-methoxy-2-methylquinoline. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). 8-Chloro-2-methylquinoline. PubChem. Retrieved from [[Link](#)]
- Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Ball State University. Retrieved from [[Link](#)]
- Pi Chemicals. (n.d.). Material Safety Data Sheet - 8-Chloro-2-methylquinoline. Retrieved from [[Link](#)]
- Li, Y., et al. (2024). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. *Molecules*, 29(13), 3108. Retrieved from [[Link](#)]
- American Chemical Society. (2024, July 2). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. *ACS Omega*. Retrieved from [[Link](#)]
- ChemSynthesis. (2025, May 20). 5-chloro-7-iodo-8-methoxy-2-methylquinoline. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Spectrum of 8-methoxyquinoline. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). 8-Methoxy-2-Methylquinoline. PubChem. Retrieved from [[Link](#)]
- Rao, C. V., et al. (2010). Synthesis and biological activity of 8-chloro-[6][7][10]triazolo [4,3-a]quinoxalines. *Journal of Chemical and Pharmaceutical Research*, 2(1), 497-504. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). A few quinoline derivatives in clinical use. Retrieved from [[Link](#)]
- Author, et al. (2023, February 24). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products.

- Al-Ostoot, F. H., et al. (2014, January 15). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 2. [scispace.com](https://www.scispace.com) [[scispace.com](https://www.scispace.com)]
- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 8-Chloro-5-methoxy-2-methylquinolin-4-ol | 1206-62-8 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 6. [fishersci.com](https://www.fishersci.com) [[fishersci.com](https://www.fishersci.com)]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. [pipharm.com](https://www.pipharm.com) [[pipharm.com](https://www.pipharm.com)]
- 9. 8-Chloro-2-methylquinoline | C10H8CIN | CID 221113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Using 8-Chloro-5-methoxy-2-methylquinoline as a pharmaceutical intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11895146#using-8-chloro-5-methoxy-2-methylquinoline-as-a-pharmaceutical-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com